molecular formula C16H14N2O3 B1419901 methyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 885278-62-6

methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No. B1419901
CAS RN: 885278-62-6
M. Wt: 282.29 g/mol
InChI Key: SGZVYMUGMPJIGU-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of indazole, which is a heterocyclic aromatic organic compound that has been found to exhibit various biological activities. Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of Schiff base ligands, which have been found to exhibit significant in vitro antioxidant activity . The synthesized metal (II) complexes show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .

Antimicrobial Activity

The compound has also been used in the synthesis of Schiff base ligands that have shown antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) . The metal (II) complexes are more noxious than free Schiff base ligands .

Synthesis of Transition Metal Complexes

The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes are synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Molecular Docking Studies

The compound has been used in molecular docking studies with the enzyme C. albicans sterol 14-alpha demethylase . This suggests potential applications in the development of new drugs and therapies .

Synthesis of Cyclization Products

The compound has been used in the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This has led to the isolation of a new, unexpected compound, which was characterized by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Inhibitors of Salicylate Synthase

In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, the compound has been used in the synthesis of a new, unexpected compound . This compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

properties

IUPAC Name

methyl 5-phenylmethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)15-13-9-12(7-8-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZVYMUGMPJIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670313
Record name Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

CAS RN

885278-62-6
Record name Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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